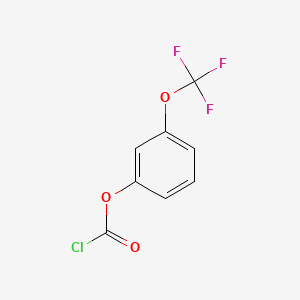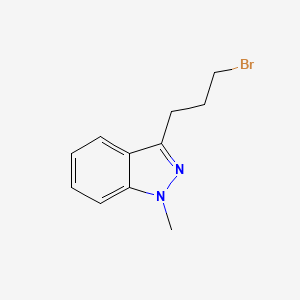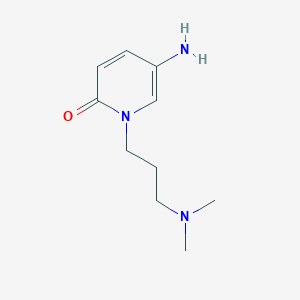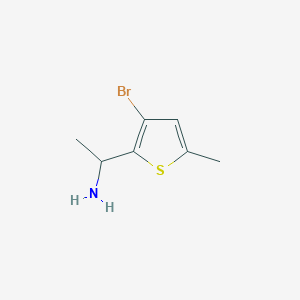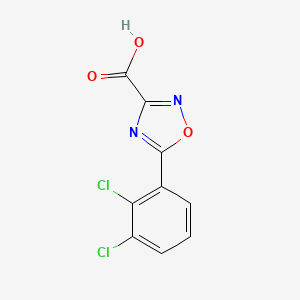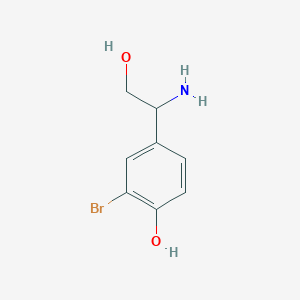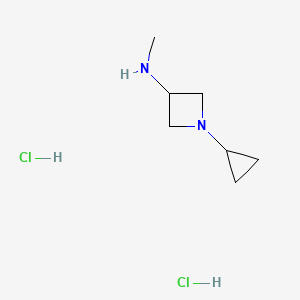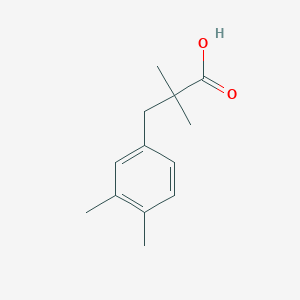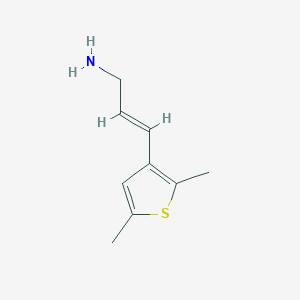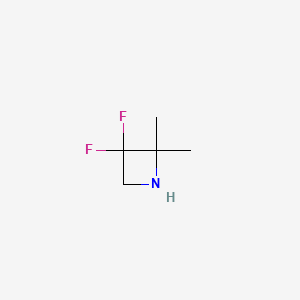![molecular formula C4H6BF3O2 B13545760 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation. This process involves the generation of a trifluoromethyl radical, which then adds to the cyclopropyl ring.
Boronic Acid Formation: The final step involves the conversion of the trifluoromethylated cyclopropyl compound to the boronic acid derivative. This can be achieved through the reaction of the trifluoromethylated cyclopropyl compound with a boron reagent under suitable conditions.
Industrial Production Methods
Industrial production of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted trifluoromethylcyclopropyl derivatives.
Applications De Recherche Scientifique
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic the properties of other functional groups.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and trifluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl methanesulfonate: Similar in structure but contains a methanesulfonate group instead of a boronic acid group.
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methylamine: Contains an amine group instead of a boronic acid group.
Uniqueness
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid is unique due to the combination of the boronic acid and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound in organic synthesis and drug design.
Propriétés
Formule moléculaire |
C4H6BF3O2 |
|---|---|
Poids moléculaire |
153.90 g/mol |
Nom IUPAC |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2/t2-,3-/m1/s1 |
Clé InChI |
IOCVFDFVXYMNBR-PWNYCUMCSA-N |
SMILES isomérique |
B([C@@H]1C[C@H]1C(F)(F)F)(O)O |
SMILES canonique |
B(C1CC1C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


